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molecular formula C11H14O B8535233 5,6,7,8-Tetrahydro-3-methyl-1-naphthol

5,6,7,8-Tetrahydro-3-methyl-1-naphthol

Cat. No. B8535233
M. Wt: 162.23 g/mol
InChI Key: DLEIHZWUZSUORH-UHFFFAOYSA-N
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Patent
US06225480B1

Procedure details

A solution of 5,6,7,8-tetrahydro-3-methyl-1-naphthyl acetate (11.00 g) and NaOH (6.50 g) in a mixture of water (50 ml) and MeOH (150 ml) was refluxed for 5 hours. MeOH was removed under reduced pressure to give a residue. AcOEt was added to the residue and c-HCl was added dropwise under ice-cooling. The organic phase was washed with brine and dried over MgSO4. After filtration, the filtrate was concentrated under reduced pressure to give 5,6,7,8-tetrahydro-3-methyl-1-naphthol as a solid (8.19 g).
Name
5,6,7,8-tetrahydro-3-methyl-1-naphthyl acetate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]([CH3:15])[CH:6]=1)(=O)C.[OH-].[Na+].CCOC(C)=O>O.CO>[CH3:15][C:7]1[CH:6]=[C:5]([OH:4])[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
5,6,7,8-tetrahydro-3-methyl-1-naphthyl acetate
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=2CCCCC12)C
Name
Quantity
6.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
c-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
MeOH was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=2CCCCC2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.19 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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